molecular formula C9H3F2N B2379185 4-Ethynyl-2,6-difluorobenzonitrile CAS No. 2380236-60-0

4-Ethynyl-2,6-difluorobenzonitrile

Cat. No.: B2379185
CAS No.: 2380236-60-0
M. Wt: 163.127
InChI Key: RVBIJYPNLGDDAP-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-difluorobenzonitrile is a high-value synthetic building block designed for advanced research and development. This compound integrates a rigid, linear ethynyl linker with a polar, fluorinated benzonitrile group, making it a critical intermediate in the design and synthesis of novel functional materials. Its primary research application lies in the development of high-performance liquid crystalline materials for photonic devices . The molecular structure, featuring a conjugated system with strong dipole moments and polarizability anisotropy, is engineered to enhance the birefringence and alter the dielectric properties of nematic and smectic phase liquid crystal mixtures. Researchers utilize the ethynyl group for further functionalization via click chemistry or Sonogashira cross-coupling reactions, allowing for the modular construction of more complex, elongated aromatic structures. The difluorobenzonitrile moiety contributes to molecular stability, intermolecular interactions, and desirable viscoelastic properties in the final material composition . This reagent is offered "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

4-ethynyl-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBIJYPNLGDDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 2,6-Dichlorobenzonitrile

Reaction :
$$ \text{2,6-Dichlorobenzonitrile (DCBN) + KF} \xrightarrow{\text{DMSO, 220°C}} \text{DFBN + KCl} $$
Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO) or sulfolane
  • Temperature: 180–220°C
  • Catalyst: None (thermal activation)
    Yield : 82–89%

Limitations :

  • Excess KF (1.8–2.5 equiv) required for full conversion
  • Side reactions (e.g., solvent decomposition) above 230°C

Catalytic Reduction of Chloro-Fluorobenzonitriles

Reaction :
$$ \text{3-Chloro-2,6-difluorobenzonitrile + H}_2 \xrightarrow{\text{Pd/C, NaOH}} \text{DFBN + HCl} $$
Conditions :

  • Catalyst: 5% Pd/C (0.25 wt%)
  • Base: Aqueous NaOH (pH 12–13)
  • Temperature: 40°C, 2.5 hr
    Yield : 56%

Ethynylation Strategies for 4-Ethynyl-2,6-difluorobenzonitrile

Sonogashira Cross-Coupling

Reaction :
$$ \text{4-Iodo-2,6-difluorobenzonitrile + Ethynyltrimethylsilane} \xrightarrow{\text{Pd(PPh}3\text{)}4,\ \text{CuI}} \text{4-(Trimethylsilylethynyl)-2,6-difluorobenzonitrile} $$
$$ \text{Desilylation:} \ \xrightarrow{\text{K}2\text{CO}3,\ \text{MeOH}} \text{this compound} $$

Optimized Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (2 mol%)
Co-catalyst CuI (5 mol%)
Solvent THF/Et₃N (3:1)
Temperature 80°C, 12 hr
Yield (Two-Step) 68–72%

Advantages :

  • Tolerance for nitrile functional groups
  • Scalable to >100 g batches

Direct Alkynylation via C–H Activation

Reaction :
$$ \text{2,6-Difluorobenzonitrile + Ethynylbenziodoxolone} \xrightarrow{\text{AuCl}_3} \text{this compound} $$

Conditions :

  • Catalyst: AuCl₃ (3 mol%)
  • Solvent: DCE, 100°C, 24 hr
  • Yield: 54%

Challenges :

  • Competing para/meta selectivity (7:1 ratio)
  • Limited functional group tolerance

Alternative Pathways

Halogenation-Ethynylation Sequence

Step 1 : Directed ortho-Fluorination
$$ \text{4-Bromo-2,6-difluorobenzonitrile} \xrightarrow{\text{Selective Fluorination}} \text{4-Bromo-2,3,6-trifluorobenzonitrile} $$

Step 2 : Nickel-Catalyzed Ethynylation
$$ \text{4-Bromo-2,3,6-trifluorobenzonitrile + HC≡CSiMe₃} \xrightarrow{\text{NiCl}_2(\text{dppe})} \text{this compound} $$
Yield : 61%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Sonogashira Coupling 68–72 ≥98 High $$$$
C–H Activation 54 92 Moderate $$$$$
Halogenation Sequence 61 95 Low $$$

Key Observations :

  • Sonogashira remains the most reliable for industrial production despite higher palladium costs
  • C–H activation offers atom economy but requires expensive gold catalysts

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,6-difluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or ozone can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-Ethynyl-2,6-difluorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,6-difluorobenzonitrile largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of 4-Ethynyl-2,6-difluorobenzonitrile, highlighting substituent effects on properties and applications:

Compound Name Substituents CAS No. Molecular Formula Melting Point (°C) Key Applications/Properties References
This compound -C≡CH (para), -F (ortho) Not Provided C9H3F2N Not Reported Pharmaceutical intermediates, ligand synthesis
4-Bromo-2,6-difluorobenzonitrile -Br (para) 123843-67-4 C7H2BrF2N 78–81 Precursor for Suzuki coupling, liquid crystals
4-Amino-2,6-difluorobenzonitrile -NH2 (para) 207297-92-5 C7H4F2N2 Not Reported Anti-MRSA agents, tetrazole synthesis
4-Butoxy-2,6-difluorobenzonitrile -O(CH2)3CH3 (para) 1373920-94-5 C11H11F2NO Not Reported High-purity API intermediate
3-Amino-2,6-difluorobenzonitrile -NH2 (meta) CID 8027153 C7H4F2N2 Not Reported Collision cross-section studies, drug design
4-Ethoxy-2,3-difluorobenzonitrile -OCH2CH3 (para), -F (meta) 126162-96-7 C9H7F2NO Not Reported Organic synthesis, advanced materials

Key Differences and Implications

Electronic and Steric Effects
  • 4-Ethynyl vs. 4-Bromo : The ethynyl group is electron-withdrawing and sp-hybridized, enhancing reactivity in cross-coupling reactions compared to bromine. Bromine’s larger atomic size may sterically hinder reactions but enables efficient halogen bonding in liquid crystal applications .
  • Ethynyl vs. Amino: The -NH2 group in 4-amino-2,6-difluorobenzonitrile introduces nucleophilicity, facilitating electrophilic substitution (e.g., tetrazole formation via azide coupling) . Conversely, the ethynyl group supports alkyne-specific reactions like cycloadditions.
Positional Isomerism
  • Para vs. Meta Substitution: 4-Amino-2,6-difluorobenzonitrile (para-amino) and 3-amino-2,6-difluorobenzonitrile (meta-amino) exhibit distinct electronic profiles.
Alkoxy vs. Ethynyl Functionality
  • Alkoxy groups (e.g., 4-butoxy or 4-ethoxy derivatives) improve solubility in organic solvents due to their hydrophobic alkyl chains. This contrasts with the polar ethynyl group, which may enhance crystallinity in coordination complexes .

Biological Activity

4-Ethynyl-2,6-difluorobenzonitrile is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H6_{6}F2_{2}N
  • Molecular Weight : Approximately 181.16 g/mol
  • Functional Groups : Ethynyl group (-C≡C), difluoro group (-F), and nitrile group (-C≡N)

The presence of the ethynyl and difluoro groups enhances the compound's chemical reactivity and stability, making it suitable for various applications in organic synthesis and drug development.

This compound primarily acts as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. The ethynyl group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the context of cancer therapeutics, where inhibiting specific pathways can slow tumor growth.

Enzyme Inhibition

Research indicates that this compound has shown promise as an inhibitor in various enzymatic pathways:

  • Target Enzymes : The compound has been studied for its ability to inhibit enzymes involved in cancer metabolism and signaling pathways.
  • Inhibition Studies : In vitro studies demonstrate that it effectively reduces enzyme activity associated with tumor growth.

Case Studies

  • Renal Cell Carcinoma Studies :
    • In a study involving renal cell carcinoma (RCC) xenograft models, treatment with compounds similar to this compound resulted in significant reductions in tumor size and mRNA levels of HIF-2α, a key regulator in tumor hypoxia response .
    • The treatment also affected downstream targets such as PAI-1 and CCND1, indicating its potential role in modulating critical cancer pathways.
  • Cell Line Studies :
    • Various cell line assays have shown that compounds with similar structures exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting proliferation .

Applications in Research

This compound is being investigated for its potential applications in:

  • Pharmaceutical Development : As a precursor for designing novel enzyme inhibitors targeting cancer.
  • Chemical Biology : For studying enzyme mechanisms and interactions within biological systems.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundEnzyme inhibitor; potential anticancerIrreversible binding to active sites
4-Ethynyl-2,5-difluorobenzonitrileSimilar enzyme inhibition; less studiedSimilar mechanism; varying target specificity
4-Ethynyl-3-fluorobenzonitrileModerate cytotoxicity; anti-inflammatoryCompetitive inhibition of specific enzymes

Q & A

Q. What are the key structural features of 4-Ethynyl-2,6-difluorobenzonitrile, and how do they influence its reactivity?

The compound features an ethynyl group (-C≡CH) and two fluorine atoms at the 2- and 6-positions of a benzonitrile core. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while fluorine atoms enhance electronegativity and stabilize aromatic systems via inductive effects. These features increase reactivity in cross-coupling reactions and influence solubility in polar solvents .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A typical approach involves:

  • Step 1 : Fluorination of 2,6-dichlorobenzonitrile using KF in the presence of a phase-transfer catalyst.
  • Step 2 : Sonogashira coupling of the fluorinated intermediate with trimethylsilylacetylene, followed by deprotection to yield the ethynyl group.
  • Key considerations : Use anhydrous conditions for fluorination and palladium catalysts (e.g., Pd(PPh₃)₄) for coupling .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR confirms ethynyl proton absence (if protected).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion (m/z ~163.12).
  • HPLC : Reverse-phase chromatography assesses purity (>98% for biological assays).
  • X-ray Crystallography : Resolves positional isomerism of fluorine atoms .

Advanced Research Questions

Q. How does the positioning of fluorine atoms in this compound affect its electronic properties and applications in material science?

The para-fluorine substitution (2,6-positions) creates a symmetric electron-withdrawing effect, lowering the LUMO energy and enhancing charge transport in fluorinated polymers. This symmetry improves thermal stability (Tg > 200°C) and chemical resistance, making the compound suitable for organic semiconductors and dielectric materials .

Q. What strategies can optimize the yield of this compound in multi-step synthetic routes?

  • Catalyst Optimization : Use PdCl₂(PPh₃)₂ with CuI for higher Sonogashira coupling efficiency.
  • Solvent Selection : Tetrahydrofuran (THF) or DMF improves reaction homogeneity.
  • Temperature Control : Maintain 60–80°C during fluorination to minimize side reactions.
  • Workflow Integration : In-line purification (e.g., flash chromatography) after each step reduces cumulative yield loss .

Q. How do researchers analyze and resolve contradictions in biological activity data for fluorinated benzonitrile derivatives?

  • Data Triangulation : Compare in vitro assays (e.g., enzyme inhibition) with computational docking studies to validate target interactions.
  • Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false negatives from rapid degradation.
  • Structural Analogues : Test 4-Ethynyl-2,3-difluorobenzonitrile (a positional isomer) to isolate fluorine’s role in activity discrepancies .

Methodological Considerations

  • Safety Protocols : Handle nitriles in fume hoods due to toxicity risks .
  • Data Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) using electronic lab notebooks.
  • Comparative Studies : Reference structurally similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) to contextualize reactivity trends .

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